(2S)-5,7-dimethoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one
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Overview
Description
(2S)-5,7-dimethoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by its unique structure, which includes a benzopyran ring system with methoxy groups at positions 5 and 7, and a phenyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5,7-dimethoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde as starting materials. These compounds undergo a Claisen-Schmidt condensation reaction, followed by cyclization to form the desired flavonoid structure. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2S)-5,7-dimethoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroflavonoid derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the methoxy groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroflavonoids. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(2S)-5,7-dimethoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex flavonoid derivatives.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential anticancer and anti-inflammatory effects, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of (2S)-5,7-dimethoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound can induce apoptosis in cancer cells through the activation of specific signaling pathways and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Naringenin: A flavonoid with potential benefits in metabolic disorders and inflammation.
Uniqueness
(2S)-5,7-dimethoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 5 and 7, along with the phenyl group at position 2, differentiates it from other flavonoids and contributes to its unique reactivity and bioactivity .
Properties
Molecular Formula |
C17H16O4 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(2S)-5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3/t14-/m0/s1 |
InChI Key |
IAFBOKYTDSDNHV-AWEZNQCLSA-N |
Isomeric SMILES |
COC1=CC2=C(C(=O)C[C@H](O2)C3=CC=CC=C3)C(=C1)OC |
Canonical SMILES |
COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC |
Origin of Product |
United States |
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